Loperamide-d6 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

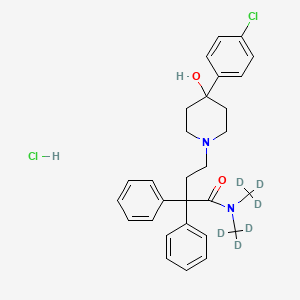

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33ClN2O2.ClH/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23;/h3-16,34H,17-22H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYPOBZJRVSMDS-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Loperamide-d6 Hydrochloride: A Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Deuteration in Bioanalytical Studies

Loperamide, a potent μ-opioid receptor agonist, is a widely utilized antidiarrheal agent.[1][2] Its therapeutic efficacy lies in its ability to decrease gastrointestinal motility and fluid secretion, thereby increasing transit time and allowing for greater absorption of fluids and electrolytes.[1][3] Structurally, it is a phenylpiperidine derivative designed to act peripherally, with limited ability to cross the blood-brain barrier at therapeutic doses, thus minimizing central nervous system effects.[1][4]

In the realm of modern analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is paramount for achieving the highest levels of accuracy and precision.[5][6] Loperamide-d6 Hydrochloride, the deuterated analog of Loperamide Hydrochloride, serves as an exemplary internal standard for quantitative analysis by mass spectrometry.[7] By replacing six hydrogen atoms with deuterium, a stable, non-radioactive isotope, the molecular weight is incrementally increased without significantly altering the chemical properties.[5][6] This subtle yet critical modification allows for its differentiation from the endogenous analyte by the mass spectrometer, enabling precise quantification through the principle of isotope dilution mass spectrometry.[8] This guide provides an in-depth overview of the physical properties of this compound, its application in analytical methodologies, and the underlying principles that establish it as a "gold standard" internal standard in bioanalytical research.[5][6]

Physicochemical Properties

The physical and chemical characteristics of this compound are fundamental to its handling, storage, and application in experimental settings. A comprehensive summary of these properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide;hydrochloride | [][10][11] |

| Molecular Formula | C₂₉H₂₈D₆Cl₂N₂O₂ | [] |

| Molecular Weight | 519.54 g/mol | [][12] |

| Appearance | White to Off-White Solid | [] |

| Melting Point | 137-140°C | [] |

| Solubility | Slightly soluble in Methanol and Water. | [] |

| Storage Temperature | -20°C | [][11] |

| Purity | >95% | [][11] |

Note: The properties of the non-deuterated form, Loperamide Hydrochloride, are also well-documented, with a melting point of approximately 225°C with decomposition and good solubility in methanol and chloroform.[13][14]

Chemical Structure

The chemical structure of this compound is depicted below. The six deuterium atoms are located on the two N-methyl groups.

Caption: Chemical structure of this compound.

Mechanism of Action of Loperamide

Understanding the mechanism of action of the parent compound is crucial for interpreting bioanalytical data. Loperamide primarily acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine.[4] This interaction leads to a decrease in the activity of the myenteric plexus, which in turn reduces the tone of the longitudinal and circular smooth muscles of the intestinal wall.[4] The result is an increased transit time for intestinal contents, allowing for more extensive absorption of water and electrolytes.[4] Additionally, loperamide inhibits the release of acetylcholine and prostaglandins, further reducing fluid secretion into the intestinal lumen.[15]

Caption: Simplified signaling pathway of Loperamide's mechanism of action.

Application in Isotope Dilution Mass Spectrometry

This compound is an indispensable tool for quantitative bioanalysis using isotope dilution mass spectrometry (IDMS), most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The core principle of IDMS is the addition of a known quantity of the stable isotope-labeled internal standard to a sample prior to any sample preparation steps.[8] Because the deuterated standard is chemically almost identical to the analyte, it experiences the same losses during extraction, chromatography, and ionization.[8] The mass spectrometer, however, can distinguish between the analyte and the internal standard based on their mass-to-charge (m/z) ratios.[8] By measuring the ratio of the analyte signal to the internal standard signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss.[8]

Advantages of Using this compound as an Internal Standard:

-

Correction for Matrix Effects: Co-elution of the deuterated standard with the analyte ensures that both are subjected to the same ion suppression or enhancement effects from the sample matrix, leading to accurate normalization.[5][16]

-

Compensation for Sample Loss: Any loss of analyte during sample preparation (e.g., extraction, evaporation) is mirrored by a proportional loss of the internal standard, preserving the analytical ratio.[17]

-

Improved Precision and Accuracy: By accounting for variability in sample handling and instrument response, deuterated standards significantly enhance the precision and accuracy of the analytical method.[16]

Experimental Protocols

Quantitative Analysis of Loperamide in Human Plasma by LC-MS/MS

This protocol provides a general framework for the determination of loperamide in human plasma using this compound as an internal standard. Method optimization and validation are essential for specific applications.

1. Preparation of Stock and Working Solutions:

-

Loperamide Hydrochloride Stock Solution (1 mg/mL): Accurately weigh and dissolve Loperamide Hydrochloride in methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Loperamide Hydrochloride stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions:

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of loperamide to loperamide-d6 against the concentration of the calibration standards.

-

Determine the concentration of loperamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.

Conclusion

This compound is a critical reagent for researchers in drug development, clinical pharmacology, and forensic toxicology. Its physical properties and chemical identity to its non-deuterated counterpart make it the ideal internal standard for accurate and precise quantification by isotope dilution mass spectrometry. The methodologies outlined in this guide provide a foundation for the robust and reliable analysis of loperamide in biological matrices, ensuring data integrity and contributing to the advancement of scientific research.

References

-

Mechanisms of action of loperamide. PubMed. [Link]

-

Loperamide. Wikipedia. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

-

What is the mechanism of Loperamide Hydrochloride? Patsnap Synapse. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]

-

Loperamide: a pharmacological review. PubMed. [Link]

-

Loperamide: MedlinePlus Drug Information. MedlinePlus. [Link]

-

Material Safety Data Sheet - Loperamide hydrochloride MSDS. [Link]

-

This compound. PubChem. [Link]

-

Development of official assay method for loperamide hydrochloride capsules by HPLC. [Link]

-

A Validated RP-HPLC Method for the estimation of Loperamide Hydrochloride in Tablet dosage forms. [Link]

-

Loperamide-d6. PubChem. [Link]

-

determination of the active ingredient loperamide. [Link]

-

Quantification of Loperamide by Gas Chromatography Mass Spectrometry. PubMed. [Link]

-

Determination of the active ingredient loperamide hydrochloride in pharmaceutical caplets by high performance thin layer chromatography with ultraviolet absorption densitometry of fluorescence quenched zones. PubMed. [Link]

-

View of Development and Validation of Loperamide Hydrochloride Tablet Analysis Method with Absorbance and Area under Curve Methods Spectrophotometrically. [Link]

-

Loperamide. PubChem. [Link]

-

Chemical structure of loperamide hydrochloride. ResearchGate. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0004999). Human Metabolome Database. [Link]

-

Determination of loperamide hydrochloride in human plasma using LC-MS/MS. ResearchGate. [Link]

-

Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases. PubMed. [Link]

-

LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers. PubMed. [Link]

-

LC-MS/MS spectrum of loperamide, quantifier ion 266.1 m/z and qualifier ion 210.1 m/z. Figshare. [Link]

-

Loperamide-d6. Axios Research. [Link]

Sources

- 1. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loperamide HCl (R 18553) | μ-opioid receptor agonist | diarrhea, inflammatory bowel disease, IBD| CAS 34552-83-5 | R18553; ADL-2-1294; R-18553; ADL 2-1294; Imodium; Dissenten; Fortasec| InvivoChem [invivochem.com]

- 3. Mechanisms of action of loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Loperamide - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C29H34Cl2N2O2 | CID 45039663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. vivanls.com [vivanls.com]

- 13. researchgate.net [researchgate.net]

- 14. Loperamide Hydrochloride - LKT Labs [lktlabs.com]

- 15. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]

- 16. texilajournal.com [texilajournal.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. researchgate.net [researchgate.net]

- 19. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Item - LC-MS/MS spectrum of loperamide, quantifier ion 266.1 m/z and qualifier ion 210.1 m/z. - Public Library of Science - Figshare [plos.figshare.com]

Introduction: The Role of Stable Isotopes in Pharmaceutical Analysis

An In-Depth Technical Guide to Loperamide-d6 Hydrochloride: Chemical Structure, Synthesis, and Application

In the landscape of modern drug discovery and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of establishing safety and efficacy. Loperamide, first synthesized in 1969, is a well-established peripheral µ-opioid receptor agonist used for the symptomatic control of diarrhea.[1][2][3] Its mechanism relies on slowing intestinal contractions, but it notably lacks central nervous system effects at standard therapeutic doses as it does not readily cross the blood-brain barrier.[2][3]

To accurately measure concentrations of drugs like loperamide in complex biological samples, analytical chemists rely on the "gold standard" technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The accuracy of this method is critically dependent on the use of a suitable internal standard. Stable isotope-labeled (SIL) compounds, particularly deuterated analogs, are considered the ideal internal standards.[4][5][6] These molecules, in which hydrogen atoms are replaced by the stable, non-radioactive isotope deuterium, are chemically identical to the analyte but have a higher molecular mass.[4][7] This property allows the SIL internal standard to co-elute with the target analyte during chromatography and experience identical behavior during sample extraction and ionization, thereby compensating for matrix effects and procedural losses to ensure highly accurate and precise quantification.[4][5][6]

This compound is the deuterated form of Loperamide HCl, specifically designed for use as an internal standard in the bioanalysis of loperamide.[8][9] This guide provides a detailed technical overview of its chemical structure, a plausible synthetic pathway, methods for its analytical characterization, and its critical application in research and development.

Chemical Structure and Physicochemical Properties

This compound is structurally identical to loperamide hydrochloride, with the exception of six hydrogen atoms on the two N-methyl groups of the butanamide moiety, which are replaced by deuterium atoms.[8][][11] This specific labeling provides a +6 Dalton mass shift, which is ideal for clear differentiation from the unlabeled analyte in mass spectrometry without altering the molecule's chemical behavior.

The IUPAC name for the deuterated compound is 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide;hydrochloride.[][12]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1189469-46-2 | [8][][13][14] |

| Molecular Formula | C₂₉H₂₈D₆Cl₂N₂O₂ | [8][] |

| Molecular Weight | 519.54 g/mol | [8][][13] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in DMSO (50 mg/mL), slightly soluble in Water (1 mg/mL) | [8] |

| Unlabeled CAS | 34552-83-5 (Loperamide HCl) | [8][13] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of loperamide and its analogs generally involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with an activated butyramide derivative.[15][16] For the deuterated variant, the key is the strategic introduction of deuterium atoms into the N,N-dimethyl group of the precursor. The following protocol outlines a logical and field-proven approach to this synthesis.

Rationale for Synthetic Design

The core strategy is a nucleophilic substitution (SN2) reaction.[15] The piperidine nitrogen of 4-(4-chlorophenyl)-4-hydroxypiperidine acts as the nucleophile, attacking an electrophilic carbon on the deuterated side chain. The chosen precursor for this reaction is a deuterated equivalent of N,N-dimethyl-(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide, a common intermediate in loperamide synthesis.[16][17] This intermediate is prepared from 2,2-diphenylbutyrolactone, and the deuterium labels are introduced via a reaction with deuterated dimethylamine.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-N,N-bis(trideuteriomethyl)-2,2-diphenylbutanamide (Precursor B)

-

Ring Opening and Bromination: 2,2-Diphenyl-gamma-butyrolactone (1.0 eq) is heated with 48% hydrobromic acid. The acid catalyzes the opening of the lactone ring to form 4-bromo-2,2-diphenylbutanoic acid. The excess HBr and water are removed under reduced pressure.

-

Acid Chloride Formation: The resulting carboxylic acid is dissolved in an inert solvent like toluene. Thionyl chloride (1.2 eq) is added dropwise at room temperature, and the mixture is gently refluxed for 2-3 hours until the evolution of HCl gas ceases. This converts the carboxylic acid to the more reactive 4-bromo-2,2-diphenylbutanoyl chloride. The solvent and excess thionyl chloride are removed under vacuum.

-

Amidation with Deuterated Dimethylamine: The crude acid chloride is dissolved in a fresh, dry, non-protic solvent (e.g., dichloromethane). The solution is cooled in an ice bath. A solution of dimethylamine-d6 (as hydrochloride salt, with 2.5 eq of a non-nucleophilic base like triethylamine, or as the free base gas bubbled through the solution) is added slowly while maintaining the temperature below 10°C. The reaction is stirred and allowed to warm to room temperature overnight.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, 4-Bromo-N,N-bis(trideuteriomethyl)-2,2-diphenylbutanamide, is purified by column chromatography on silica gel.

Step 2: Synthesis of Loperamide-d6 (Final Condensation)

-

Reaction Setup: A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq), sodium carbonate (2.5 eq), and a catalytic amount of potassium iodide (0.1 eq) is suspended in 4-methyl-2-pentanone.[17] The mixture is heated to reflux with a Dean-Stark trap to remove any residual water.

-

Coupling Reaction: The purified deuterated precursor from Step 1 (1.05 eq) is added to the heated mixture. The reaction is maintained at reflux for 12-18 hours, with progress monitored by TLC or LC-MS.

-

Isolation of Free Base: After cooling, the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with water. The organic layer is dried and concentrated to yield crude Loperamide-d6 free base.

Step 3: Formation of this compound Salt

-

Salt Formation: The crude Loperamide-d6 free base is dissolved in a minimal amount of isopropanol.

-

Precipitation: A solution of hydrochloric acid in isopropanol is added dropwise with stirring until the solution becomes acidic. The hydrochloride salt will precipitate out of the solution.

-

Purification: The mixture is cooled to enhance precipitation. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard method for determining the chemical purity of the final product.[18] A well-developed method should show a single major peak corresponding to Loperamide-d6, with purity typically expected to be >98%.[19]

-

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the successful incorporation of the six deuterium atoms. High-resolution MS (HRMS) will verify the accurate mass of the molecular ion, while tandem MS (MS/MS) can be used to confirm the location of the labels on fragment ions.[9][20][21]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural confirmation. A key indicator of successful synthesis is the significant reduction or complete absence of the singlet peak around 2.3 ppm that corresponds to the N,N-dimethyl protons in unlabeled loperamide.[22][23] The remaining signals should correspond to the other protons in the molecule.

Table 2: Typical Analytical Data for this compound

| Analysis Type | Expected Result | Rationale |

| HPLC Purity | >98% | Ensures the absence of chemical impurities from the synthesis. |

| Mass Spec (ESI+) | [M+H]⁺ at m/z ≈ 483.3 | Confirms the molecular weight, reflecting the +6 mass shift from deuterium incorporation (unlabeled [M+H]⁺ ≈ 477.2). |

| ¹H NMR | Absence of singlet at ~2.3 ppm | Confirms deuteration at the N,N-dimethyl position. Other aromatic and aliphatic signals should match the loperamide scaffold. |

Application in Quantitative Bioanalysis

The primary and most critical application of this compound is as an internal standard for the quantification of loperamide in biological samples.[4][9]

Bioanalytical Workflow Using a Deuterated Internal Standard

The process ensures that any variability introduced during sample handling is accounted for, leading to reliable and reproducible data, which is a regulatory expectation for bioanalytical method validation.[6]

Caption: Workflow for LC-MS/MS bioanalysis using a deuterated internal standard.

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and clinical diagnostics. Its synthesis, while requiring careful execution of multi-step organic reactions with a focus on isotopic labeling, results in a high-purity standard that is fundamental to robust bioanalytical method development. By serving as an ideal internal standard, it co-elutes and co-extracts with the unlabeled drug, effectively normalizing for experimental variability. This ensures the generation of highly accurate and precise data for pharmacokinetic, drug metabolism, and bioequivalence studies, ultimately supporting the rigorous demands of drug development and regulatory science.

References

- Application Notes and Protocols for the Use of Deuterated Standards in Drug Metabolism Studies. Benchchem.

- This compound (R-18553-d6 hydrochloride) | Opioid Receptor Agonist. MedChemExpress.

- CAS 1189469-46-2 Loperamide-[d6] Hydrochloride. BOC Sciences.

- This compound | C29H34Cl2N2O2 | CID 45039663. PubChem, NIH.

- This compound. LGC Standards.

- Loperamide D6 hydrochloride | CAS#:1189469-46-2. Chemsrc.

- Quantification of Loperamide by Gas Chrom

- Deuterated Standards for LC-MS Analysis.

- Synthesis and characterization of [N-methyl-3H]loperamide. PubMed.

- Loperamide HCl D6. VIVAN Life Sciences.

- Quantification of Loperamide by Gas Chromatography Mass Spectrometry. Oxford Academic.

- Quantification of Loperamide by Gas Chromatography Mass Spectrometry. Journal of Analytical Toxicology, Oxford Academic.

- Loperamide-d6 | C29H33ClN2O2 | CID 45039664. PubChem, NIH.

- Loperamide-d6 - CAS - 1189574-93-3 (Free Base). Axios Research.

- Quantification of Loperamide by Gas Chromatography Mass Spectrometry.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Loperamide. Wikipedia.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Chemical structure of loperamide hydrochloride.

- Process for the preparation of loperamide.

- A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. MDPI.

- 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0004999).

- Loperamide | C29H33ClN2O2 | CID 3955. PubChem, NIH.

- Synthesis of Loperamide. Chemistry Steps.

- Showing Compound Loperamide (FDB023576). FooDB.

- The Value of Deuter

- LC-MS/MS spectrum of loperamide, quantifier ion 266.1 m/z and qualifier...

- This compound. LGC Standards.

- Synthesis of loperamide hydrochloride.

- Method Validation for Assay of Loperamide Hydrochloride by HPLC in Loperamide Hydrochloride Tablets. ARC Journals.

- Determination of the active ingredient loperamide. Semantic Scholar.

- Formulation and Evaluation of Loperamide HCl Oro Dispersible Tablets. MDPI.

- Loperamide synthesis. ChemicalBook.

- A Synthetic Route of Loperamide oxide. LookChem.

Sources

- 1. Synthesis and characterization of [N-methyl-3H]loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loperamide - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Loperamide-d6 - CAS - 1189574-93-3( Free Base) | Axios Research [axios-research.com]

- 12. This compound | C29H34Cl2N2O2 | CID 45039663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | LGC Standards [lgcstandards.com]

- 14. Loperamide D6 hydrochloride | CAS#:1189469-46-2 | Chemsrc [chemsrc.com]

- 15. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]

- 16. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 17. A Synthetic Route of Loperamide oxide - Chempedia - LookChem [lookchem.com]

- 18. arcjournals.org [arcjournals.org]

- 19. This compound | LGC Standards [lgcstandards.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. hmdb.ca [hmdb.ca]

- 23. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Foundational Role of a Certificate of Analysis for Deuterated Internal Standards

An In-Depth Technical Guide to the Certificate of Analysis for Loperamide-d6 Hydrochloride

In the precise world of quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic (DMPK) studies, the accuracy of results is fundamentally tethered to the quality of the reference materials used.[1][2] this compound (Loperamide-d6 HCl), a stable isotope-labeled (SIL) internal standard, is indispensable for the accurate quantification of loperamide in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] Its near-identical physicochemical properties to the parent analyte ensure it co-behaves through extraction, chromatography, and ionization, thereby correcting for analytical variability.[1][3][4]

The Certificate of Analysis (CoA) is more than a mere specification sheet; it is the cornerstone of analytical traceability and data integrity.[6][7] For a deuterated standard like Loperamide-d6 HCl, the CoA provides a comprehensive analytical characterization, attesting to its identity, purity (both chemical and isotopic), and concentration. This guide, intended for researchers, scientists, and drug development professionals, deconstructs the critical components of a Loperamide-d6 HCl CoA, explaining the causality behind the analytical methodologies and providing the technical framework for its interpretation and use.

Deconstructing the Certificate of Analysis: A Multifaceted Analytical Approach

A robust CoA for a chemical reference substance is the culmination of orthogonal analytical tests, each providing a unique piece of evidence to build a complete quality profile.[7][8] The logical workflow ensures that the material is unequivocally identified before its purity and content are assessed.

Part 1: Identity Confirmation – Is It the Right Molecule?

Before any quantitative assessment, the identity of the material must be unequivocally confirmed. For Loperamide-d6 HCl, this involves verifying the core loperamide structure and confirming the presence and location of the six deuterium atoms.

Mass Spectrometry (MS)

Causality: High-resolution mass spectrometry (HRMS) provides the most direct evidence of successful deuteration. It measures the mass-to-charge ratio (m/z) with high precision, allowing for the confirmation of the molecular weight increase corresponding to the replacement of six hydrogen atoms (¹H, mass ≈ 1.0078 u) with six deuterium atoms (²H, mass ≈ 2.0141 u). This results in an expected mass increase of approximately 6.0378 u compared to the unlabeled loperamide.

Protocol: Direct Infusion ESI-HRMS

-

Sample Preparation: Dissolve ~0.1 mg of Loperamide-d6 HCl in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecular ion [M+H]⁺. For Loperamide-d6 (C₂₉D₆H₂₇ClN₂O₂), the expected monoisotopic mass of the free base is ~518.2374 u. The [M+H]⁺ ion should be observed around m/z 519.24.[9]

-

Verification: Compare the measured accurate mass to the theoretical calculated mass. The mass error should be within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR spectroscopy confirms the structure and the specific location of the isotopic labels. In ¹H NMR, the absence of signals at the positions where deuterium atoms have been incorporated provides definitive proof of successful labeling. For Loperamide-d6, the two N-methyl groups are deuterated (N,N-bis(trideuteriomethyl)). Therefore, the characteristic singlet corresponding to the N-methyl protons in unlabeled loperamide should be absent in the ¹H NMR spectrum of Loperamide-d6.[10] ¹³C NMR can further confirm the overall carbon skeleton.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated NMR solvent (e.g., DMSO-d6, CDCl₃) containing a reference standard like Tetramethylsilane (TMS).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard 1D ¹H NMR spectrum.

-

Analysis:

-

Confirm that the aromatic and aliphatic proton signals match the expected pattern for the loperamide backbone.[11][12]

-

Verify the significant reduction or complete absence of the singlet peak corresponding to the N(CH₃)₂ protons, which would typically appear around 2.2-2.3 ppm in the unlabeled compound.

-

Integrate the remaining proton signals to ensure they correspond to the correct number of protons in the rest of the molecule.

-

Part 2: Purity Assessment – What Else Is in the Vial?

Purity is a critical quality attribute with two distinct components for a SIL standard: chemical purity and isotopic purity.[2][13]

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC coupled with a UV detector is the gold standard for assessing chemical purity.[14][15] It separates the main compound from any process-related impurities or degradation products.[16][17][18] The principle is that different chemical entities will have different retention times on the chromatographic column. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Protocol: Reversed-Phase HPLC with UV Detection

-

System Preparation: Use a C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Prepare a suitable mobile phase, often a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[14][19]

-

Sample Preparation: Prepare a sample solution of Loperamide-d6 HCl in the mobile phase or a compatible solvent at a known concentration (e.g., 0.5 mg/mL).

-

Chromatography:

-

Inject a defined volume (e.g., 10 µL) onto the column.

-

Run a gradient elution to separate all potential impurities.

-

Set the UV detector to a wavelength where loperamide has significant absorbance (e.g., 224 nm).[14]

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the chemical purity as the percentage of the main peak area relative to the sum of all peak areas, as per the formula:

| Parameter | Typical Specification | Rationale |

| Appearance | White to off-white solid | Confirms basic physical property and absence of gross contamination. |

| Identity by IR | Conforms to reference spectrum | Confirms the molecular fingerprint and functional groups. |

| Identity by ¹H NMR | Conforms to structure | Confirms the molecular structure and location of deuterium labels. |

| Identity by MS | Conforms to expected m/z | Confirms the molecular weight and successful deuteration. |

| Chemical Purity (HPLC) | ≥ 98.0% | Ensures that the vast majority of the material is the desired compound, minimizing interference from other chemical species.[23] |

| Isotopic Purity | ≥ 98 atom % D | Ensures that the contribution of the unlabeled (d0) species is minimal, preventing overestimation of the analyte.[2][13] |

| Isotopic Enrichment | No significant d0-d5 species | Confirms the specific incorporation of six deuterium atoms. |

| Table 1: Example Certificate of Analysis Specifications for Loperamide-d6 HCl. |

Isotopic Purity & Enrichment by Mass Spectrometry

Causality: This is arguably the most critical parameter for a deuterated internal standard. Isotopic purity refers to the percentage of deuterium atoms at the labeled positions, while isotopic enrichment describes the distribution of molecules with different numbers of deuterium atoms (d0, d1, d2...d6).[24][25][26] High isotopic purity (e.g., >98 atom % D) is crucial because any unlabeled analyte (d0) present as an impurity in the internal standard will contribute to the analyte's signal, leading to inaccurate quantification.[13] LC-MS is the ideal technique as it can separate the analyte from potential interferences before mass analysis.

Protocol: LC-MS for Isotopic Enrichment

-

System: An HPLC system coupled to a high-resolution mass spectrometer.

-

Chromatography: Use a short isocratic LC method sufficient to move the analyte away from the injection front and any potential early-eluting interferences. The goal is not separation from impurities (that's done by HPLC-UV) but to ensure clean ionization.

-

Sample Preparation: Prepare a dilute solution of Loperamide-d6 HCl (e.g., 1 µg/mL) in a suitable solvent.

-

MS Acquisition:

-

Operate the mass spectrometer in positive ESI mode.

-

Acquire data in full scan mode with high resolution to resolve the isotopic peaks of the [M+H]⁺ cluster.

-

The scan range should cover the m/z values for the unlabeled (d0) through the fully labeled (d6) species.

-

-

Data Analysis:

-

Extract the ion chromatogram corresponding to the peak for Loperamide-d6.

-

From the mass spectrum across this chromatographic peak, determine the intensity (area) of the monoisotopic peak for each isotopologue (d0, d1, d2, d3, d4, d5, d6).

-

Calculate the isotopic enrichment by expressing the intensity of the d6 peak as a percentage of the sum of intensities of all isotopologue peaks (d0 through d6).

-

Enrichment (d6 %) = (Intensity_d6 / ΣIntensity_d0-d6) * 100

-

Part 3: Assay/Content – How Much Is in the Vial?

The assay value defines the mass of the pure chemical entity within the bulk material. It is crucial for preparing accurate stock solutions for calibration curves and quality controls.

Causality: A mass balance approach is the most common and widely accepted method for assigning potency to a chemical reference standard.[7] It is an indirect method that calculates the content of the pure substance by subtracting the percentages of all significant impurities from 100%. This approach relies on the accurate quantification of all impurities by orthogonal methods.

Protocol: Assay by Mass Balance

-

Quantify Impurities: Perform quantitative analyses for all potential impurities:

-

Water Content: Determined by Karl Fischer titration.

-

Residual Solvents: Determined by Headspace Gas Chromatography (HSGC).[27]

-

Non-combustible Impurities (Inorganic): Determined by Residue on Ignition (ROI) or Sulfated Ash test.[27]

-

Chromatographic Impurities: Sum of all impurities determined by the validated HPLC method described previously.

-

-

Calculation: The assay is calculated on an "as is" basis using the following formula:

-

Assay (%) = (100% - %Water - %ResidualSolvents - %InorganicImpurities - %ChromatographicImpurities)

-

-

Reporting: The final assay value, along with the contributions of all impurities, is reported on the CoA. This transparency allows the end-user to understand the composition of the reference material fully.

| Test | Method | Result |

| HPLC Purity | HPLC-UV | 99.75% |

| Water Content | Karl Fischer | 0.12% |

| Residual Solvents | GC-HS | 0.05% |

| Residue on Ignition | Gravimetric | 0.03% |

| Assay (by Mass Balance) | Calculation | 99.55% |

| Table 2: Example of Assay Calculation by Mass Balance. |

Conclusion: A Self-Validating System of Trust

The Certificate of Analysis for this compound is not a static document but a narrative of rigorous scientific investigation. Each test, from identity to purity and assay, is chosen for its specific ability to interrogate a critical quality attribute. The use of orthogonal methods—where different techniques based on different chemical principles are used to measure the same attribute—creates a self-validating system that builds confidence and ensures the material is fit for its intended purpose. For the drug development professional, a thorough understanding of the CoA's content and the causality behind its generation is essential for ensuring the integrity of bioanalytical data and the ultimate success of a research program.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

<1086> IMPURITIES IN OFFICIAL ARTICLES. USP. [Link]

-

USP <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd.. [Link]

-

<1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

-

Deuterated internal standards and bioanalysis. AptoChem. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

-

<1086> Impurities in Drug Substances and Drug Products. Scribd. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

-

Quality Guidelines. ICH. [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

-

Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. World Health Organization (WHO). [Link]

-

Quantification of Loperamide by Gas Chromatography Mass Spectrometry. PubMed. [Link]

-

Determination of loperamide hydrochloride in human plasma using LC-MS/MS. ResearchGate. [Link]

-

bmse001210 Loperamide Hydrochloride at BMRB. BMRB. [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC - NIH. [Link]

-

Determination of the active ingredient loperamide hydrochloride in pharmaceutical caplets by high performance thin layer chromatography with ultraviolet absorption densitometry of fluorescence quenched zones. PubMed. [Link]

-

Quantification of Loperamide by Gas Chromatography Mass Spectrometry. ResearchGate. [Link]

-

Liquid chromatography–tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases. ResearchGate. [Link]

-

determination of the active ingredient loperamide. Acta Poloniae Pharmaceutica. [Link]

-

Formulation and Evaluation of Loperamide HCl Oro Dispersible Tablets. MDPI. [Link]

-

LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers. PubMed. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0004999). Human Metabolome Database. [Link]

-

Potentiometric Determination of Loperamide Hydrochloride by Loperamide PVC Membrane and Nano-Composite Electrodes. International Journal of Electrochemical Science. [Link]

-

Reference Standards, Types, Uses, Preparation & Qualification. Veeprho. [Link]

-

Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Spectroscopy Online. [Link]

-

Method Validation for Assay of Loperamide Hydrochloride by HPLC in Loperamide Hydrochloride Tablets. ARC Journals. [Link]

-

WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

-

L1137, Loperamide Hydrochloride, USP. Spectrum Pharmacy Products. [Link]

-

Loperamide D6. ARTIS STANDARDS. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. [Link]

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

-

Loperamide Hydrochloride. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. who.int [who.int]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. bmse001210 Loperamide Hydrochloride at BMRB [bmrb.io]

- 12. hmdb.ca [hmdb.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Formulation and Evaluation of Loperamide HCl Oro Dispersible Tablets | MDPI [mdpi.com]

- 15. arcjournals.org [arcjournals.org]

- 16. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]

- 17. xinfuda-group.com [xinfuda-group.com]

- 18. uspnf.com [uspnf.com]

- 19. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 21. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 22. fda.gov [fda.gov]

- 23. file.medchemexpress.com [file.medchemexpress.com]

- 24. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. veeprho.com [veeprho.com]

Loperamide-d6 Hydrochloride in Modern Bioanalysis: A Technical Guide for Researchers

Executive Summary

This guide provides an in-depth technical overview of Loperamide-d6 Hydrochloride, focusing on its critical role in modern scientific research. Moving beyond a simple catalog of applications, we will explore the fundamental principles that establish this molecule as an indispensable tool for quantitative bioanalysis. We will delve into the causality behind its use as a stable isotope-labeled internal standard (SIL-IS), detailing its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic, metabolic, and toxicological studies. This document is intended for researchers, scientists, and drug development professionals who require robust, accurate, and reproducible quantification of loperamide in complex biological matrices.

Loperamide: A Pharmacokinetic Profile Demanding Precision

Loperamide is a synthetic, peripherally acting μ-opioid receptor agonist widely used for the treatment of diarrhea.[1][2][3] Its clinical efficacy is predicated on its mechanism of action within the gut wall, where it slows intestinal motility and affects water and electrolyte movement.[4][5][6] However, from a bioanalytical perspective, loperamide presents a significant challenge due to its complex pharmacokinetic profile:

-

Low Bioavailability: Loperamide undergoes extensive first-pass metabolism in the liver, primarily by Cytochrome P450 enzymes CYP3A4 and CYP2C8, resulting in very low systemic bioavailability.[1][7][8]

-

P-glycoprotein (P-gp) Substrate: It is an avid substrate for the P-gp efflux transporter, a protein that actively pumps loperamide out of cells, including those of the blood-brain barrier.[8][9][10] This action is key to its peripheral selectivity and lack of central nervous system effects at therapeutic doses.

-

High Protein Binding: In plasma, loperamide is approximately 95% bound to proteins.[5]

This combination of extensive metabolism, active transport, and high protein binding means that accurately quantifying the true systemic concentration of loperamide is non-trivial. Any analytical method must be able to overcome significant variability introduced by the biological matrix and sample preparation processes. It is this analytical challenge that necessitates the use of a superior internal standard.

The Gold Standard: The Principle of Stable Isotope Dilution

In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for analytical variability. While historically, structural analogs were used, they are an imperfect solution. A structural analog, being a different molecule, may exhibit different extraction efficiencies, chromatographic retention times, and ionization efficiencies than the analyte of interest.[11]

This is where Stable Isotope-Labeled Internal Standards (SIL-IS) have become the universally recognized "gold standard" in bioanalysis.[12][13] A SIL-IS is the analyte molecule itself, but with one or more atoms (typically ¹H, ¹²C, or ¹⁴N) replaced by their heavier, non-radioactive stable isotopes (²H or D, ¹³C, or ¹⁵N).[14][15]

The core principle is that a SIL-IS is chemically and physically identical to the analyte.[12] Therefore, it will:

-

Co-elute chromatographically.

-

Experience the same extraction recovery.

-

Undergo the same degree of ion suppression or enhancement in the mass spectrometer source.

By measuring the response ratio of the analyte to the SIL-IS, any variations introduced during sample workup or analysis are effectively canceled out, leading to exceptionally accurate and precise quantification.[13][16][17]

Caption: Workflow comparison of a structural analog vs. a SIL-IS.

This compound: The Ideal Analytical Counterpart

This compound is the deuterated form of loperamide, where six specific hydrogen atoms have been replaced with deuterium.[18][19] This makes it the ideal internal standard for loperamide quantification for several key reasons:

-

Sufficient Mass Shift: The addition of six neutrons (+6 Da) provides a clear mass difference from the unlabeled loperamide, preventing any potential mass spectral overlap or isotopic crosstalk.[15]

-

Label Stability: The deuterium atoms are placed on carbon atoms where they are not susceptible to back-exchange with protons from the solvent or matrix under typical analytical conditions.[15]

-

Identical Physicochemical Properties: It retains the same polarity, pKa, and chemical reactivity as loperamide, ensuring it perfectly mimics the analyte's behavior throughout the entire analytical process.[12]

Sources

- 1. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Loperamide: a new antidiarrheal agent in the treatment of chronic diarrhea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. drugs.com [drugs.com]

- 6. Loperamide: studies on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medcentral.com [medcentral.com]

- 8. frontiersin.org [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Loperamide and P-glycoprotein inhibition: assessment of the clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 15. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 16. crimsonpublishers.com [crimsonpublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Quantification of Loperamide by Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Loperamide-d6 Hydrochloride as an Internal Standard

<

Introduction: The Pursuit of Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its high sensitivity and selectivity.[1][2] However, the journey from sample collection to final concentration is fraught with potential variability. To navigate these challenges and ensure data integrity, the use of an internal standard (IS) is not merely a recommendation but a foundational requirement.[3][4] This guide delves into the core principles and practical application of Loperamide-d6 Hydrochloride, a deuterated internal standard, elucidating its mechanism of action in achieving robust and reliable quantitative bioanalysis.

The Imperative for an Internal Standard

An ideal internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before any processing.[5] Its purpose is to mimic the analyte throughout the analytical workflow, thereby compensating for variations that can occur during sample preparation, injection, and analysis.[6] The U.S. Food and Drug Administration (FDA) emphasizes the importance of using a suitable internal standard to correct for variability in chromatographic bioanalysis.[4][7]

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte itself.[8][9] In a SIL-IS, one or more atoms are replaced with their heavier, non-radioactive stable isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D).[5] This subtle change in mass is the key to its efficacy.

This compound: The Gold Standard in Action

This compound is the deuterium-labeled form of Loperamide, an antidiarrheal agent.[10] The "d6" designation indicates that six hydrogen atoms in the Loperamide molecule have been replaced with deuterium atoms.[11] This modification results in a molecule that is chemically and physically almost identical to the parent drug, Loperamide, but with a higher molecular weight.[5][12] This near-identical behavior is the cornerstone of its utility as an internal standard.

Mechanism of Action: Isotope Dilution Mass Spectrometry

The efficacy of this compound is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[12] The core concept is that any experimental variation that affects the analyte (Loperamide) will affect the deuterated internal standard (Loperamide-d6) to the same degree.[5] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant and is directly proportional to the analyte's concentration.

Here's a breakdown of how Loperamide-d6 compensates for common sources of error:

-

Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[1][12] Since Loperamide-d6 co-elutes with Loperamide and possesses the same physicochemical properties, it experiences the same matrix effects.[12] This allows for accurate normalization of the analyte's signal.[12]

-

Sample Preparation Variability: Losses can occur during various sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[12] Because Loperamide-d6 is added at the beginning of this process, it experiences the same proportional loss as the native Loperamide.[5]

-

Instrumental Fluctuations: Minor variations in injection volume or instrument response can occur during an analytical run.[13] By calculating the ratio of the analyte peak area to the internal standard peak area, these fluctuations are effectively canceled out.[13]

The logical workflow of isotope dilution mass spectrometry is illustrated in the following diagram:

Caption: The logical workflow of isotope dilution mass spectrometry.

Physicochemical Properties: A Tale of Two Molecules

The success of a deuterated internal standard hinges on its physicochemical properties being nearly identical to the analyte.

| Property | Loperamide | Loperamide-d6 | Rationale for Similarity |

| Molecular Formula | C₂₉H₃₃ClN₂O₂[14] | C₂₉H₂₇D₆ClN₂O₂[10] | Deuterium is an isotope of hydrogen. |

| Molecular Weight | ~477.0 g/mol [14] | ~483.1 g/mol [11] | The mass difference allows for MS detection. |

| LogP (Octanol/Water) | ~5.1[14] | Expected to be very similar | Polarity and chromatographic behavior are nearly identical.[15] |

| pKa | Expected to be very similar | Expected to be very similar | Ionization behavior is nearly identical. |

| Solubility | Readily soluble in methanol[16] | Expected to be very similar | Similar solvent compatibility during sample preparation. |

Practical Application: A Validated Bioanalytical Protocol

The following is a representative protocol for the quantification of Loperamide in human plasma using Loperamide-d6 as an internal standard, based on established methodologies.[17][18]

Experimental Protocol

-

Preparation of Standards and Quality Controls:

-

Prepare stock solutions of Loperamide and this compound in methanol.

-

Create a series of calibration standards by spiking blank human plasma with appropriate volumes of the Loperamide stock solution.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the Loperamide-d6 working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Mass Spectrometric Parameters

The specificity of LC-MS/MS is achieved by monitoring specific precursor-to-product ion transitions (MRM).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Loperamide | 477.2 | 266.2 |

| Loperamide-d6 | 483.2 | 266.2 |

Note: The product ion is often the same for the analyte and its deuterated internal standard as the fragmentation typically occurs at a part of the molecule that does not contain the deuterium labels.

The relationship between the analyte and the internal standard in the analytical workflow is visualized below:

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Conclusion: Ensuring Data Integrity

The use of this compound as an internal standard is a cornerstone of robust and reliable bioanalytical method development for the quantification of Loperamide. Its mechanism of action, rooted in the principles of isotope dilution, provides a self-validating system that corrects for the inherent variability of the analytical process. By mimicking the analyte's behavior from sample preparation through to detection, it ensures that the final calculated concentration is a true and accurate representation of the in vivo reality. For researchers and scientists in drug development, the proper implementation of a deuterated internal standard like Loperamide-d6 is not just good practice; it is essential for the generation of high-quality, defensible data.

References

-

FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. 2019 Oct 8. Available from: [Link]

- Kintz P, Gheddar A, Sadeg N, Raul JS. Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases. J Forensic Sci. 2012 Mar;57(2):498-501.

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. 2025 Oct 30. Available from: [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. U.S. Food and Drug Administration. 2019 Sep 4. Available from: [Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

- Choi HY, Kim YH, Lee YJ, Lee YJ, Lee SN, Lee KT, Kim DH. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers. J Pharm Biomed Anal. 2004 Oct 29;36(2):421-7.

-

Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis. 2023 Dec 4. Available from: [Link]

- van de Merbel NG. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. 2009 May;1(3):597-609.

-

Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. 2025 Jul 10. Available from: [Link]

- De Nicolò A, Cantù M, D'Avolio A. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Bioanalysis. 2017 Aug;9(15):1185-1199.

-

Determination of loperamide hydrochloride in human plasma using LC-MS/MS. ResearchGate. 2025 Aug 6. Available from: [Link]

-

Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer. PMC. 2012 Nov 8. Available from: [Link]

-

Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. SONAR. Available from: [Link]

-

LC–MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers. ResearchGate. 2025 Aug 5. Available from: [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

-

Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. ResearchGate. 2025 Aug 6. Available from: [Link]

-

Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. 2023 Jan 24. Available from: [Link]

-

Loperamide-d6. PubChem. Available from: [Link]

-

Loperamide-d6. Chemsrc. 2025 Sep 12. Available from: [Link]

-

Chemical structure of loperamide hydrochloride. ResearchGate. Available from: [Link]

-

Loperamide (CAS 53179-11-6) - Chemical & Physical Properties. Cheméo. Available from: [Link]

-

Loperamide. PubChem. Available from: [Link]

-

Synthesis of Loperamide. Chemistry Steps. Available from: [Link]

-

What is the mechanism of Loperamide Hydrochloride?. Patsnap Synapse. 2024 Jul 17. Available from: [Link]

-

A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. MDPI. Available from: [Link]

- A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists. Molecules. 2012;17(12):14291-14301.

-

determination of the active ingredient loperamide. Available from: [Link]

-

Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products. ResearchGate. 2025 Aug 10. Available from: [Link]

-

Quantitative analysis of Loperamide hydrochloride in the presence its acid degradation products. SciSpace. Available from: [Link]

-

Loperamide. StatPearls. Available from: [Link]

- Schiller LR. Mechanisms of action of loperamide. Gastroenterology. 1988 Sep;95(3):867-8.

- Sandhu BK, Milla PJ. Mechanisms of action of loperamide. Scand J Gastroenterol Suppl. 1983;84:87-92.

Sources

- 1. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]

- 2. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. [sonar.rero.ch]

- 3. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

- 4. fda.gov [fda.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fda.gov [fda.gov]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. scispace.com [scispace.com]

- 10. Loperamide-d6 | CAS#:1189574-93-3 | Chemsrc [chemsrc.com]

- 11. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer - PMC [pmc.ncbi.nlm.nih.gov]

solubility of Loperamide-d6 Hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of Loperamide-d6 Hydrochloride in Organic Solvents

Executive Summary

This compound is the deuterated analog of Loperamide Hydrochloride, widely employed as an internal standard in pharmacokinetic and bioanalytical studies. Accurate and reproducible quantitative analysis hinges on the precise preparation of stock and working solutions, making a thorough understanding of its solubility characteristics in various organic solvents paramount. This guide provides a comprehensive overview of the solubility of this compound, synthesizing data from authoritative sources, explaining the underlying physicochemical principles, and presenting a detailed, field-proven protocol for experimental solubility determination. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound effectively, ensuring the integrity and accuracy of their experimental results.

Introduction: The Critical Role of Solubility

This compound (C₂₉H₂₇D₆ClN₂O₂ · HCl) is a stable isotope-labeled version of Loperamide HCl, an opioid-receptor agonist used to treat diarrhea.[1][2] In analytical chemistry, particularly in mass spectrometry-based assays, deuterated standards like Loperamide-d6 HCl are indispensable for correcting for analyte loss during sample preparation and ionization variability. The efficacy of such a standard is directly tied to the ability to prepare a homogenous, stable solution of known concentration.

Solubility dictates the choice of solvent for creating concentrated stock solutions, which are then serially diluted to prepare calibrators and quality control samples. An inappropriate solvent choice can lead to precipitation, inaccurate concentrations, and ultimately, compromised analytical data. This guide delves into the solubility profile of Loperamide-d6 HCl, providing both qualitative and quantitative data to inform solvent selection and experimental design.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its molecular structure and physical properties. While specific experimental data for the deuterated form is scarce, the physicochemical properties of Loperamide Hydrochloride serve as a highly accurate proxy, as deuterium substitution has a negligible effect on these characteristics.

-

Molecular Formula: C₂₉H₃₃ClN₂O₂ · HCl (unlabeled)

-

Molecular Weight: ~513.5 g/mol (unlabeled)[3]; ~519.5 g/mol (d6 labeled)[1]

-

Appearance: White to slightly yellow crystalline powder.[4][5]

-

pKa: 8.66.[3] The presence of a basic tertiary amine allows for the formation of a hydrochloride salt, which is intended to enhance aqueous solubility compared to the free base. However, the molecule remains highly lipophilic.

-

Lipophilicity: Loperamide is a highly lipophilic compound, a property that limits its bioavailability but favors solubility in organic solvents.[3][6]

The large, nonpolar surface area contributed by the two phenyl rings and the chlorophenyl group dominates the molecule's character, making it inherently more soluble in organic solvents than in aqueous media.

Quantitative & Qualitative Solubility Data

The following table summarizes the available solubility data for Loperamide Hydrochloride. This data is considered directly applicable to this compound for practical laboratory purposes. It is crucial to note that reported values can vary between sources, potentially due to different experimental conditions (e.g., temperature, pH, compound purity) or polymorphic forms.

| Solvent | Type | Reported Solubility | Source(s) |

| Methanol | Qualitative | Freely Soluble | [3][4][5] |

| Ethanol | Quantitative | ~10 mg/mL to 27 mg/mL | [7][8] |

| Isopropyl Alcohol | Qualitative | Freely Soluble | [4][5] |

| Chloroform | Qualitative | Freely Soluble | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Quantitative | ~2.5 mg/mL to 24 mg/mL | [7][8] |

| Dimethylformamide (DMF) | Quantitative | ~2.5 mg/mL | [7] |

| Water | Qualitative | Slightly Soluble / Insoluble | [3][4][8] |

Field Insights: The significant discrepancy in reported DMSO and ethanol solubilities highlights the importance of experimental verification. For DMSO, solubility can be significantly reduced by the presence of moisture; therefore, using fresh, anhydrous DMSO is critical for achieving maximum and reproducible solubility.[8] For solvents like ethanol, DMSO, and DMF, purging with an inert gas is a recommended practice to prevent degradation of the compound or solvent, ensuring solution stability.[7]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method, established by Higuchi and Connors, remains the gold standard for determining the thermodynamic solubility of compounds.[9] It is a reliable method that measures the equilibrium concentration of a solute in a solvent in the presence of an excess of the solid solute.

Causality Behind the Protocol

This protocol is designed to create a saturated solution at equilibrium. Each step is critical for ensuring that the measured concentration represents the true thermodynamic solubility limit, rather than a kinetically trapped supersaturated or undersaturated state.

-

Excess Solute: Adding an excess of solid Loperamide-d6 HCl ensures that the solvent becomes fully saturated and that a solid phase remains, which is the definition of an equilibrium state.[9]

-

Agitation & Temperature Control: Constant agitation increases the surface area of the solid exposed to the solvent, accelerating the dissolution process. A constant, defined temperature is crucial because solubility is temperature-dependent.

-

Equilibration Time: Sufficient time (24-72 hours) is required for the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

Phase Separation: Centrifugation or filtration is essential to separate the undissolved solid from the saturated supernatant without altering the temperature or composition of the solution.

-

Quantification: Analyzing the supernatant with a validated analytical method (e.g., HPLC-UV) provides an accurate measurement of the solute concentration.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 5-10 mg of this compound into several glass vials. The exact mass should be recorded.

-

Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial. The amount of solid should be sufficient to be visible after the equilibration period.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for at least 24 hours. For highly crystalline or poorly soluble compounds, 48-72 hours may be necessary to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to let the larger particles settle.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids. This step must be performed in a temperature-controlled centrifuge set to the equilibration temperature.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from the top layer, being cautious not to disturb the solid pellet.

-

Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase of the analytical system) to prevent precipitation and to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration of Loperamide-d6 HCl in the supernatant.

-

-

Calculation:

-

Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

-

Sources

- 1. This compound | C29H34Cl2N2O2 | CID 45039663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Loperamide D6 hydrochloride | CAS#:1189469-46-2 | Chemsrc [chemsrc.com]

- 3. Loperamide hydrochloride | 34552-83-5 [chemicalbook.com]

- 4. LOPERAMIDE HYDROCHLORIDE [dailymed.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 53179-11-6: Loperamide | CymitQuimica [cymitquimica.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. selleckchem.com [selleckchem.com]

- 9. scispace.com [scispace.com]

Loperamide-d6 Hydrochloride: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

Loperamide, a synthetic, peripherally acting opioid receptor agonist, is widely utilized as an antidiarrheal agent.[1] Its efficacy lies in its ability to decrease gastrointestinal motility by acting on the μ-opioid receptors in the myenteric plexus. For researchers and drug development professionals, the isotopically labeled analog, Loperamide-d6 Hydrochloride, serves as an indispensable tool, primarily as an internal standard in quantitative bioanalytical assays. The incorporation of six deuterium atoms provides a distinct mass shift, crucial for mass spectrometry-based quantification, without significantly altering its chemical and physical properties. This guide provides an in-depth exploration of this compound, focusing on its molecular characteristics, synthesis, characterization, and application in modern analytical methodologies.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental molecular and physical characteristics of this compound is paramount for its effective use in a research setting.

Molecular Formula and Weight

The key identification parameters for this compound are summarized in the table below. The presence of six deuterium atoms on the N,N-dimethyl group results in a mass increase of approximately 6 Da compared to the unlabeled compound.

| Property | Value | Source(s) |

| Chemical Name | 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-N,N-bis(trideuteriomethyl)-2,2-diphenylbutanamide hydrochloride | [2] |